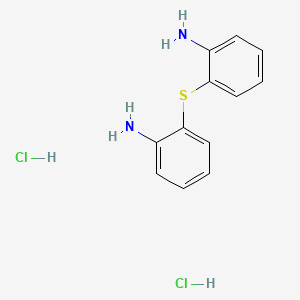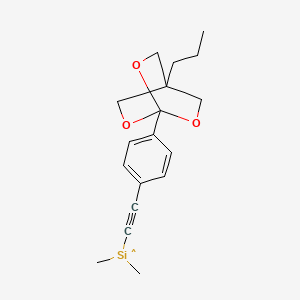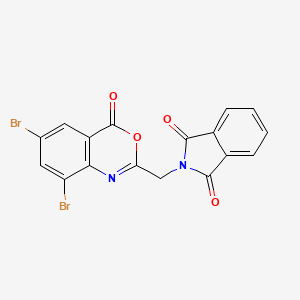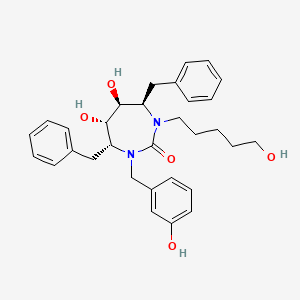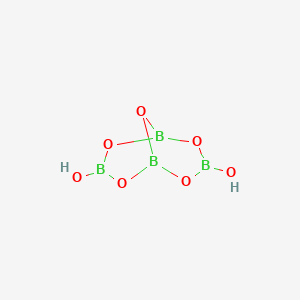
Tetraboric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraboric acid can be synthesized by heating orthoboric acid (B(OH)₃) above approximately 170°C . The reaction is as follows: [ 4 \text{B(OH)}₃ \rightarrow \text{H₂B₄O₇} + 5 \text{H₂O} ]
Industrial Production Methods
In industrial settings, this compound is typically produced through the controlled dehydration of boric acid. This process involves heating boric acid at specific temperatures to achieve the desired dehydration level .
Análisis De Reacciones Químicas
Types of Reactions
Tetraboric acid undergoes several types of chemical reactions, including:
Dehydration: Further heating of this compound can lead to the formation of boron trioxide (B₂O₃).
Hydrolysis: When dissolved in water, this compound reverts to boric acid.
Common Reagents and Conditions
Dehydration: Heating at temperatures above 170°C.
Hydrolysis: Dissolution in water.
Major Products Formed
Dehydration: Boron trioxide (B₂O₃).
Hydrolysis: Boric acid (B(OH)₃).
Aplicaciones Científicas De Investigación
Tetraboric acid has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism by which tetraboric acid exerts its effects involves its ability to form complex structures with other molecules. This property is due to the presence of multiple boron-oxygen bonds, which can interact with various molecular targets . The pathways involved in these interactions are primarily related to the formation of borate complexes .
Comparación Con Compuestos Similares
Similar Compounds
Orthoboric acid (B(OH)₃): A common form of boric acid that dehydrates to form tetraboric acid.
Metaboric acid (HBO₂): Another form of boric acid that can further dehydrate to form this compound.
Uniqueness
This compound is unique in its ability to form the tetraborate anion [B₄O₇]²⁻, which is not present in other forms of boric acid . This property makes it particularly useful in various industrial and research applications .
Propiedades
Número CAS |
1048955-82-3 |
|---|---|
Fórmula molecular |
B4H2O7 |
Peso molecular |
157.3 g/mol |
Nombre IUPAC |
3,7-dihydroxy-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane |
InChI |
InChI=1S/B4H2O7/c5-1-7-3-9-2(6)10-4(8-1)11-3/h5-6H |
Clave InChI |
XDVOLDOITVSJGL-UHFFFAOYSA-N |
SMILES canónico |
B1(OB2OB(OB(O1)O2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


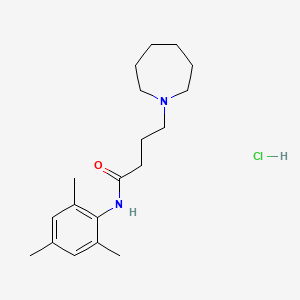

![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
